molecular formula C14H17N3O3S B5622587 N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide

N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide

Cat. No. B5622587
M. Wt: 307.37 g/mol
InChI Key: XOXBNVHXSVNGJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide involves multiple steps, including cyclization, condensation, and functional group transformations. For instance, compounds with related structures have been synthesized through cyclization of thioamide with chloroacetoacetate, achieving yields above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

X-ray diffraction studies provide insights into the crystal structure, including bond lengths, angles, and molecular conformation. A compound with a similar structure was analyzed, revealing crystallization in the monoclinic space group and stabilization by various hydrogen bonds (P. Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives often include nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are crucial for modifying the molecular structure to introduce new functional groups or to create polymers. An example is the synthesis of thiophene derivatives exhibiting antiarrhythmic and antianxiety activities, demonstrating the diverse reactivity and potential applications of these compounds (A. Amr et al., 2010).

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for understanding the compound's behavior under different conditions. Such analyses often involve spectroscopic methods and thermal analysis to determine stability and phase transitions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, are determined through experimental studies involving reactions with selected bases, nucleophiles, and electrophiles. For example, reactions with bases have led to the synthesis of derivatives with potential for further chemical modifications (Yu. O. Remizov et al., 2019).

properties

IUPAC Name

N-[2-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]propan-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-14(2,16-12(18)10-4-3-7-21-10)13-15-11(17-20-13)9-5-6-19-8-9/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBNVHXSVNGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)C2CCOC2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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